molecular formula C18H19N3S2 B14499704 3-{[2-(Pyridin-3-yl)piperidin-1-yl]methyl}-1,3-benzothiazole-2(3H)-thione CAS No. 63771-10-8

3-{[2-(Pyridin-3-yl)piperidin-1-yl]methyl}-1,3-benzothiazole-2(3H)-thione

Cat. No.: B14499704
CAS No.: 63771-10-8
M. Wt: 341.5 g/mol
InChI Key: JEWKYPNLTXUUMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{[2-(Pyridin-3-yl)piperidin-1-yl]methyl}-1,3-benzothiazole-2(3H)-thione is a heterocyclic compound that features a benzothiazole core linked to a piperidine and pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[2-(Pyridin-3-yl)piperidin-1-yl]methyl}-1,3-benzothiazole-2(3H)-thione typically involves multi-step proceduresThe reaction conditions often involve the use of solvents like ethanol and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

3-{[2-(Pyridin-3-yl)piperidin-1-yl]methyl}-1,3-benzothiazole-2(3H)-thione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the type of reaction. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols. Substitution reactions can introduce various functional groups onto the benzothiazole ring .

Scientific Research Applications

3-{[2-(Pyridin-3-yl)piperidin-1-yl]methyl}-1,3-benzothiazole-2(3H)-thione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-{[2-(Pyridin-3-yl)piperidin-1-yl]methyl}-1,3-benzothiazole-2(3H)-thione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are a subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzothiazole derivatives and piperidine-containing molecules. Examples include:

  • 3-(Piperazin-1-yl)-1,2-benzothiazole
  • 2-(Pyridin-3-yl)-1,3-benzothiazole

Uniqueness

What sets 3-{[2-(Pyridin-3-yl)piperidin-1-yl]methyl}-1,3-benzothiazole-2(3H)-thione apart is its unique combination of a benzothiazole core with piperidine and pyridine moieties. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

63771-10-8

Molecular Formula

C18H19N3S2

Molecular Weight

341.5 g/mol

IUPAC Name

3-[(2-pyridin-3-ylpiperidin-1-yl)methyl]-1,3-benzothiazole-2-thione

InChI

InChI=1S/C18H19N3S2/c22-18-21(16-8-1-2-9-17(16)23-18)13-20-11-4-3-7-15(20)14-6-5-10-19-12-14/h1-2,5-6,8-10,12,15H,3-4,7,11,13H2

InChI Key

JEWKYPNLTXUUMW-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C(C1)C2=CN=CC=C2)CN3C4=CC=CC=C4SC3=S

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.